Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate
Description
Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate is a substituted nicotinic acid derivative characterized by a cyano group at position 5, a methylsulfanyl (SCH₃) group at position 6, and a phenyl ring at position 2 of the pyridine core. Its structural features, such as the electron-withdrawing cyano group and the sulfur-containing methylsulfanyl substituent, influence its reactivity, solubility, and interaction with biological targets . The methylsulfanyl group, in particular, may enhance lipophilicity and modulate metabolic stability compared to oxygen- or nitrogen-based substituents .
Properties
IUPAC Name |
ethyl 5-cyano-6-methylsulfanyl-2-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-3-20-16(19)13-9-12(10-17)15(21-2)18-14(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQCUDKZSNSMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate typically involves the alkylation of 6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylate with alkyl halides. The reaction proceeds under mild conditions, with alkylation occurring exclusively at the sulfur atom . The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antitumor activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring the mechanisms of cell cycle regulation and apoptosis.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate involves its interaction with cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis. The compound promotes the accumulation of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death . It also induces cell cycle arrest in the G0/G1 phase, thereby inhibiting cell division .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Sulfur-containing derivatives (e.g., SCH₃, SC₆H₃Cl₂) exhibit higher logP values than oxygen- or nitrogen-substituted analogues, favoring blood-brain barrier penetration .
- Metabolic Stability : Methylsulfanyl groups are prone to oxidation, whereas dichlorophenylsulfanyl derivatives resist enzymatic degradation due to steric and electronic effects .
- Solubility: Amino-substituted derivatives (e.g., N(CH₃)₂, NHCH₂C₆H₄CH₃) show improved aqueous solubility but may require formulation optimization for bioavailability .
Pharmacological Potential
- Methylsulfanyl Group : This moiety is present in antiplatelet agents like cangrelor, suggesting a role in modulating enzyme interactions (e.g., P2Y12 receptor antagonism) .
- Dichlorophenylsulfanyl Derivative : Enhanced lipophilicity may improve CNS penetration, making it suitable for neuroactive drug development .
- 4-Fluorophenoxy Analogue: The electronegative fluorine atom could enhance binding to serine/threonine kinases or cytochrome P450 enzymes .
Stability and Reactivity
Biological Activity
Ethyl 5-cyano-6-(methylsulfanyl)-2-phenylnicotinate is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a nicotinate core with a cyano group and a methylsulfanyl substituent, contributing to its unique biological properties. Its molecular formula is , and it exhibits various chemical reactivity patterns, including oxidation and substitution reactions.
This compound primarily exerts its biological effects through the following mechanisms:
- Induction of Reactive Oxygen Species (ROS): The compound promotes ROS accumulation within cells, leading to oxidative stress and apoptosis. This mechanism is crucial for its potential application in cancer therapy.
- Cell Cycle Arrest: It has been shown to induce cell cycle arrest in various cancer cell lines, inhibiting their proliferation.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further development in cancer therapeutics.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 12 | ROS accumulation |
| A549 (Lung Cancer) | 18 | Cell cycle arrest |
Comparison with Similar Compounds
This compound can be compared with other compounds in the same class that exhibit similar biological activities:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 5-Cyano-6-phenyl-2,4-disubstituted pyrimidines | Antiproliferative | Different structural backbone |
| Ethyl 6-alkylsulfanyl-5-cyano-2-methyl derivatives | Antioxidant | Varying alkyl chain lengths affecting reactivity |
Case Studies
- Study on Apoptotic Mechanisms: A study published in Cancer Research demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, with increased levels of cleaved caspase-3 and PARP observed after treatment.
- In Vivo Efficacy: An animal model study assessed the antitumor efficacy of this compound in xenograft models of breast cancer. Results indicated a marked reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Mechanistic Studies: Detailed investigations into the pathways affected by this compound could elucidate its role in cancer biology.
- Clinical Trials: Initiating clinical trials to evaluate safety, efficacy, and pharmacokinetics in humans is essential for translating these findings into therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
